5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Description
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features two aromatic rings, one of which is substituted with an ethyl group and the other with three methoxy groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-5-12-6-8-13(9-7-12)19-20-18(21-25-19)14-10-15(22-2)17(24-4)16(11-14)23-3/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIWLWFBULBAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylbenzohydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of the oxadiazole ring and the aromatic substituents can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: Lacks the ethyl group on the phenyl ring.
5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of an ethyl group on the phenyl ring.
5-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the ethyl group on the phenyl ring in 5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole imparts unique steric and electronic properties to the compound. These properties can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
